molecular formula C103H185N31O24S B13394396 Calmodulin-dependent protein kinase II (290-309)

Calmodulin-dependent protein kinase II (290-309)

Cat. No.: B13394396
M. Wt: 2273.8 g/mol
InChI Key: LRKHMNPQPYICFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calmodulin-dependent protein kinase II (290-309) is a peptide fragment derived from the larger enzyme, calmodulin-dependent protein kinase II. This enzyme is a serine/threonine-specific protein kinase regulated by the calcium/calmodulin complex. It plays a crucial role in various cellular processes, including learning, memory, and synaptic plasticity. The peptide fragment (290-309) is often used in research to study the enzyme’s function and regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of calmodulin-dependent protein kinase II (290-309) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Amino acids are activated and coupled to the resin-bound peptide.

    Deprotection: Protective groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Calmodulin-dependent protein kinase II (290-309) primarily undergoes phosphorylation reactions. This involves the transfer of a phosphate group from ATP to specific serine or threonine residues within the peptide.

Common Reagents and Conditions

    ATP: The primary phosphate donor in phosphorylation reactions.

    Calcium/Calmodulin: Essential for activating the kinase.

    Kinase Buffer: Provides the optimal pH and ionic strength for the reaction.

Major Products

The major product of these reactions is the phosphorylated form of the peptide, which can be further analyzed to study the enzyme’s activity and regulation.

Scientific Research Applications

Calmodulin-dependent protein kinase II (290-309) has numerous applications in scientific research:

    Neuroscience: Studying the role of calmodulin-dependent protein kinase II in synaptic plasticity and memory formation.

    Cardiology: Investigating its involvement in cardiac function and heart disease.

    Cell Biology: Understanding its role in cell cycle regulation and apoptosis.

    Drug Development: Screening for potential inhibitors that could modulate the enzyme’s activity in various diseases.

Mechanism of Action

The mechanism of action of calmodulin-dependent protein kinase II involves the binding of calcium/calmodulin to the enzyme, leading to its activation. This activation allows the enzyme to phosphorylate target proteins, thereby modulating their function. The peptide fragment (290-309) is often used to study this process in detail, as it contains key residues involved in the enzyme’s regulation.

Comparison with Similar Compounds

Similar Compounds

  • Calmodulin-dependent protein kinase I
  • Calmodulin-dependent protein kinase IV
  • Calmodulin-dependent protein kinase kinase

Uniqueness

Calmodulin-dependent protein kinase II is unique due to its ability to undergo autophosphorylation, which allows it to remain active even in the absence of calcium/calmodulin. This property is not shared by the other calmodulin-dependent kinases, making it a critical player in long-term potentiation and memory formation.

Properties

Molecular Formula

C103H185N31O24S

Molecular Weight

2273.8 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[2-[[4-amino-2-[[2-[[6-amino-2-[[6-amino-2-[(2-amino-4-methylpentanoyl)amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C103H185N31O24S/c1-17-58(10)80(98(154)131-75(50-57(8)9)97(153)133-82(63(15)136)100(156)134-81(62(14)135)99(155)126-72(39-46-159-16)92(148)127-73(48-55(4)5)93(149)119-61(13)101(157)158)132-84(140)59(11)117-79(138)53-116-86(142)66(33-21-25-40-104)122-95(151)74(49-56(6)7)128-90(146)68(35-23-27-42-106)124-89(145)71(38-30-45-115-103(112)113)125-88(144)70(37-29-44-114-102(110)111)120-83(139)60(12)118-94(150)77(52-78(109)137)130-96(152)76(51-64-31-19-18-20-32-64)129-91(147)69(36-24-28-43-107)123-87(143)67(34-22-26-41-105)121-85(141)65(108)47-54(2)3/h18-20,31-32,54-63,65-77,80-82,135-136H,17,21-30,33-53,104-108H2,1-16H3,(H2,109,137)(H,116,142)(H,117,138)(H,118,150)(H,119,149)(H,120,139)(H,121,141)(H,122,151)(H,123,143)(H,124,145)(H,125,144)(H,126,155)(H,127,148)(H,128,146)(H,129,147)(H,130,152)(H,131,154)(H,132,140)(H,133,153)(H,134,156)(H,157,158)(H4,110,111,114)(H4,112,113,115)

InChI Key

LRKHMNPQPYICFK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N

Origin of Product

United States

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